molecular formula C6H12O6 B014380 beta-D-allose CAS No. 7283-09-2

beta-D-allose

Cat. No. B014380
CAS RN: 7283-09-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QZABAPFNSA-N
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Description

Synthesis Analysis

The synthesis of beta-D-allose and its derivatives has been explored through various chemical and enzymatic methods. One notable approach involves the synthesis of D-allopyranosyl acceptors from glucose, highlighting the regioselectivity in glycosidation reactions. This process is crucial for understanding the chemical behavior of beta-D-allose and designing efficient strategies for its production (Del Vigo, Stortz, & Marino, 2022). Additionally, enzymatic methods have been developed for synthesizing beta-D-allose derivatives, such as the use of cellodextrin phosphorylase for the production of beta-(1-->4) hetero-D-glucose and D-xylose-based oligosaccharides, demonstrating the versatility of enzymes in generating complex sugar structures (Shintate, Kitaoka, Kim, & Hayashi, 2003).

Molecular Structure Analysis

Understanding beta-D-allose's molecular structure is key to unlocking its potential. Studies using high-resolution rotational spectroscopy have provided insights into the conformational landscape of beta-D-allose. These studies reveal the existence of a counter-clockwise intramolecular hydrogen bond network, which significantly influences its chemical reactivity and interactions with other molecules (Juárez, Alonso, Sanz-Novo, Alonso, & Léon, 2022).

Chemical Reactions and Properties

Beta-D-allose participates in a variety of chemical reactions, reflective of its functional groups' reactivity. For instance, the regio- and stereoselective syntheses of fluorinated analogs of beta-D-allose demonstrate the sugar's versatility in chemical modifications, which is crucial for its application in pharmaceutical and biological studies (Ashique, Chirakal, Hughes, & Schrobilgen, 2006).

Physical Properties Analysis

The physical properties of beta-D-allose, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for its application in various fields, including food science and material science. Research into the biosynthesis of callose by detergent extracts from Arabidopsis thaliana provides indirect insights into the physical behavior of beta-D-glucans, which can inform studies on beta-D-allose's physical characteristics (Him, Pelosi, Chanzy, Putaux, & Bulone, 2001).

Scientific Research Applications

  • Pharmaceutical Activities : Beta-D-Allose demonstrates several pharmaceutical properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities (Lim & Oh, 2011). Similar findings were reported by (Lee, Shin, & Oh, 2018), highlighting its potential as a medical sugar with various health benefits.

  • Neuroprotection : Beta-D-Allose may protect neurons by reducing extracellular glutamate and attenuating oxidative stress during ischemic insult, suggesting its use in neurological therapies (Hirooka et al., 2006).

  • Biotechnological Production : The sugar's biological properties and regioselectivity in glycosidation reactions offer efficient strategies for oligosaccharide synthesis, highlighting its significant pharmacological and alimentary potential (Del Vigo, Stortz, & Marino, 2022).

  • Plant Immunity : In agriculture, Beta-D-Allose treatment in tomato plants increases resistance to pathogens like Botrytis cinerea and Pseudomonas syringae, possibly by regulating reactive oxygen species and defense-related gene expression (Zhang, Jiang, & Song, 2020).

  • Anti-Cancer and Other Health Benefits : Found in human umbilical cord blood and serum, Beta-D-Allose shows anti-cancer activity, reduces reperfusion damage, and has anti-metabolic syndrome effects (Shintani, Shintani, & Sato, 2020).

  • Renal Ischemia/Reperfusion Injury : It also protects against renal ischemia/reperfusion injury by inhibiting neutrophil activation, which plays a key role in this injury (Ueki et al., 2007).

  • Liver Carcinogenesis : Beta-D-Allose has potential inhibitory effects on liver carcinogenesis, especially under oxidative stress conditions (Yokohira et al., 2008).

  • Cryoprotective Effects : It shows protective roles in cell survival during freezing, akin to trehalose, a known cryoprotectant (Sui et al., 2007).

  • Conformational Studies : The crystal structure of beta-D,L-allose shows its formation into beta-pyranose, linked by O-HO hydrogen bonds, which has implications for its biological functions (Ishii et al., 2015).

  • Antibiotic Biosynthesis : It's involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthetic pathway for several macrolide antibiotics (Thuỷ et al., 2006).

  • Industrial Applications : Beta-D-Allose's continuous production from D-allulose using commercial glucose isomerase suggests a potential for continuous industrial production systems (Choi et al., 2021).

Safety And Hazards

When handling beta-D-allose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015883
Record name beta-​D-​Allopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-allose

CAS RN

7283-09-2
Record name β-D-Allopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7283-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Allopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Allopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-ALLOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
LMJ Kroon-Batenburg, P Van der Sluis… - … Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) Structure of -D-allose, C6H12O6 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 40 Part 11 …
Number of citations: 23 scripts.iucr.org
G Juárez, ER Alonso, M Sanz-Novo… - Physical Chemistry …, 2022 - pubs.rsc.org
The conformational landscape of β-D-allose, a rare sugar, was investigated using laser ablation in combination with high-resolution rotational spectroscopy. Altogether, three species …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
C Reguieg, N Yousfi, M Sekkal-Rahal - Spectrochimica Acta Part A …, 2007 - Elsevier
IR and Raman spectra of β-d-allose, α-d-talose and β-d-allose OD 5 have been recorded in the 4000–400cm −1 and in the 4000–20cm −1 regions. These spectra constitute the …
T Huang, D Gao, Y Hei, X Zhang, X Chen, Z Fei - Brain research, 2016 - Elsevier
Our early experiments confirmed that D-allose was closely involved in the blood brain barrier (BBB) protection from ischemia reperfusion (IR) injury, but the regulatory mechanism is not …
G Juárez - 2022 - ideals.illinois.edu
… of epimerization, we have brought $\beta$-D-allose into the gas phase using laser ablation … In opposition, we found that the intramolecular hydrogen bonds in $\beta$-D-allose are …
Number of citations: 0 www.ideals.illinois.edu
JD STEVENS - 1972 - pascal-francis.inist.fr
BETA -D-ALLOSE. FROM D-GLUCOSE BY OXIDATION OF 1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA -D-RIBO-HEXOFURANOS-3-ULOSE … BETA -D-ALLOSE. FROM D-GLUCOSE BY …
Number of citations: 0 pascal-francis.inist.fr
T Ishii, T Senoo, H Taguchi, K Sogo… - IOP Conference …, 2020 - iopscience.iop.org
… On the other hand, the price of the rare sugar beta-Dallose is about 1,000 USD, that is equal to … between the natural sugar beta-D-glucose (left) and the rare sugar beta-D-Allose (right). …
R Ashique, R Chirakal, GJ Schrobilgen, DW Hughes… - 2005 - osti.gov
'Full text:' Positron emission tomography (PET) is a nuclear medicine imaging technique that uses physiologically active compounds labelled with positron-emitting radionuclides to …
Number of citations: 2 www.osti.gov
H Ibrahim, S Ayilara, K Nwanya, A Zanna, O Adegbola… - Chemical Science …, 2017
Number of citations: 5
M Chavira - 2007 - University of California, Los Angeles
Number of citations: 0

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